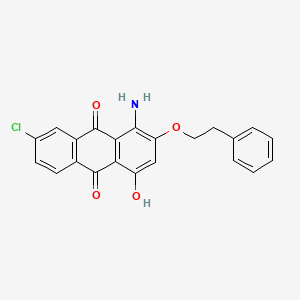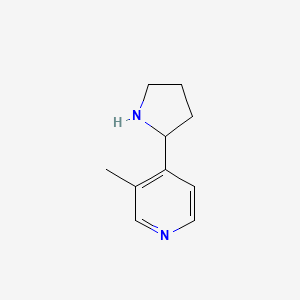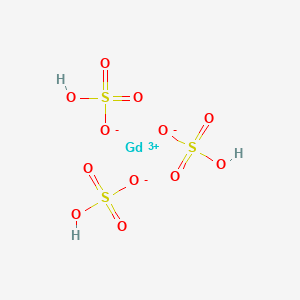
Gadolinium(III)hydrogensulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium(III)hydrogensulfate is a chemical compound with the formula Gd(HSO₄)₃. It is a rare earth metal salt that features gadolinium in its +3 oxidation state, coordinated with hydrogensulfate anions. This compound is known for its unique crystal structure and significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gadolinium(III)hydrogensulfate can be synthesized by treating gadolinium(III) sulfate (Gd₂(SO₄)₃) with concentrated sulfuric acid (H₂SO₄) in closed vessels at elevated temperatures (around 200°C). The reaction yields moisture-sensitive crystals of Gd(HSO₄)₃ .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar laboratory procedures scaled up for industrial use. The key challenge in industrial production is managing the moisture sensitivity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium(III)hydrogensulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium in the +3 oxidation state is relatively stable, and the compound does not readily undergo oxidation or reduction under standard conditions.
Substitution Reactions: The hydrogensulfate anions can be substituted by other anions in solution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically required to alter the oxidation state of gadolinium, though such reactions are not common for Gd(HSO₄)₃.
Substitution: Reactions with other sulfate salts or acids can lead to the exchange of hydrogensulfate anions.
Major Products:
Substitution Reactions: The major products depend on the substituting anion. For example, reacting Gd(HSO₄)₃ with sodium chloride (NaCl) could yield gadolinium(III) chloride (GdCl₃) and sodium hydrogensulfate (NaHSO₄).
Aplicaciones Científicas De Investigación
Gadolinium(III)hydrogensulfate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Gadolinium(III)hydrogensulfate exerts its effects is primarily related to its coordination chemistry. Gadolinium ions interact with various ligands, influencing their electronic and structural properties. In biological systems, gadolinium-based compounds can affect cellular processes by interacting with proteins and enzymes, though the exact pathways depend on the specific gadolinium compound used .
Comparación Con Compuestos Similares
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) nitrate (Gd(NO₃)₃)
- Gadolinium(III) hydroxide (Gd(OH)₃)
Comparison: Gadolinium(III)hydrogensulfate is unique due to its hydrogensulfate anions, which provide distinct coordination environments and reactivity compared to other gadolinium salts. For instance, Gadolinium(III) chloride and Gadolinium(III) nitrate are more commonly used in various applications, but they lack the specific structural features of Gd(HSO₄)₃ that make it interesting for crystallographic studies .
Propiedades
Fórmula molecular |
GdH3O12S3 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
gadolinium(3+);hydrogen sulfate |
InChI |
InChI=1S/Gd.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 |
Clave InChI |
VDVHJQJKABYJGH-UHFFFAOYSA-K |
SMILES canónico |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


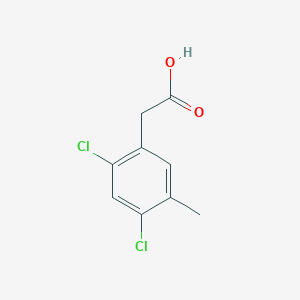
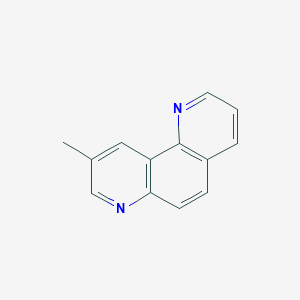
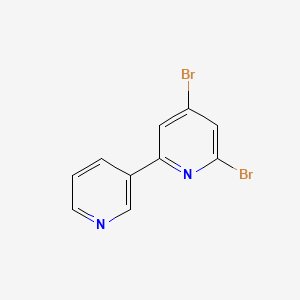
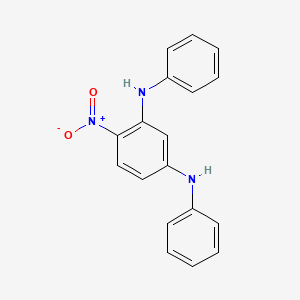


![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
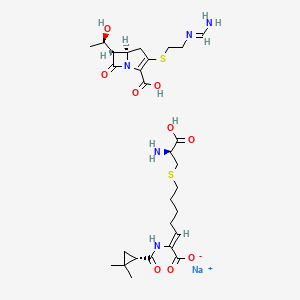
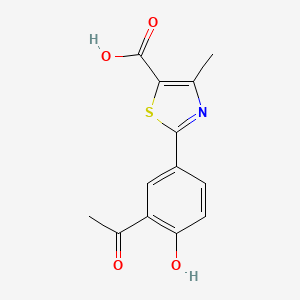
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
